(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 38877-93-9
VCID: VC0044885
InChI: InChI=1S/C18H22O6/c1-10(6-8-14(19)20)5-7-12-16(22-3)11(2)13-9-24-18(21)15(13)17(12)23-4/h5H,6-9H2,1-4H3,(H,19,20)/b10-5+
SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC
Molecular Formula: C18H22O6
Molecular Weight: 334.368

(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid

CAS No.: 38877-93-9

Cat. No.: VC0044885

Molecular Formula: C18H22O6

Molecular Weight: 334.368

* For research use only. Not for human or veterinary use.

(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid - 38877-93-9

Specification

CAS No. 38877-93-9
Molecular Formula C18H22O6
Molecular Weight 334.368
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Standard InChI InChI=1S/C18H22O6/c1-10(6-8-14(19)20)5-7-12-16(22-3)11(2)13-9-24-18(21)15(13)17(12)23-4/h5H,6-9H2,1-4H3,(H,19,20)/b10-5+
Standard InChI Key KPDDZPBBEIESMK-BJMVGYQFSA-N
SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC

Introduction

Chemical Identity and Properties

Structural Characteristics

The presence of the dihydroisobenzofuran ring system provides structural rigidity, while the various functional groups contribute to specific interactions with biological targets. The methoxy groups at positions 4 and 6, along with the methyl group at position 7, create a unique electronic environment that influences the compound's binding characteristics. The 3-oxo group adds a hydrogen bond acceptor site, further enhancing potential interactions with target proteins.

Physical and Chemical Properties

The physical and chemical properties of (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid are summarized in the following table:

PropertyValue
CAS Number38877-93-9
Molecular FormulaC18H22O6
Molecular Weight334.368 g/mol
Physical StateTypically a solid at room temperature
Functional GroupsCarboxylic acid, alkene, ethers, lactone, methyl
Key Structural FeaturesDihydroisobenzofuran core, hexenoic acid side chain
StereochemistryE (trans) configuration at the C4-C5 double bond

The compound contains several key functional groups that contribute to its reactivity and biological activity. The carboxylic acid group provides an acidic site and potential for derivatization, while the methoxy groups offer hydrogen bond acceptor capabilities . The conjugated alkene in the side chain introduces a specific conformation that may be crucial for receptor interactions.

Synthesis and Production Methods

Classical Synthetic Routes

Structural Relationship to Mycophenolic Acid

Comparative Analysis

(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid bears structural similarities to mycophenolic acid, a clinically used immunosuppressant. Mycophenolic acid has the chemical formula C17H20O6 and a molecular weight of 320.34 g/mol, compared to C18H22O6 and 334.368 g/mol for our compound of interest . The key structural difference is the presence of an additional methoxy group in the target compound, replacing the hydroxy group found in mycophenolic acid.

The following table compares key structural features of these related compounds:

Feature(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acidMycophenolic Acid
Molecular FormulaC18H22O6C17H20O6
Molecular Weight334.368 g/mol320.34 g/mol
CAS Number38877-93-924280-93-1
Position 4 SubstituentMethoxyHydroxy
Position 6 SubstituentMethoxyMethoxy
Core StructureDihydroisobenzofuranDihydroisobenzofuran
Side Chain4-methylhex-4-enoic acid4-methylhex-4-enoic acid

This structural relationship provides valuable insights into the potential pharmacological properties of (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, as compounds with similar structures often exhibit related biological activities .

Implications for Biological Activity

The structural similarities between (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid and mycophenolic acid suggest potential shared mechanisms of action. Mycophenolic acid is known to function as an immunosuppressant by inhibiting inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides . This inhibition selectively affects T and B lymphocytes, which rely heavily on this pathway for proliferation.

The additional methoxy group in our compound of interest may influence its binding affinity for IMPDH or alter its pharmacokinetic properties. Structure-activity relationship studies with similar compounds suggest that modifications at position 4 can significantly impact potency and selectivity . These structural differences also have implications for drug metabolism and pharmacokinetics, potentially affecting bioavailability, distribution, and elimination profiles.

Structure-Activity Relationships

Key Structural Determinants

Structure-activity relationship (SAR) studies of compounds similar to (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid have identified several structural features critical for biological activity:

  • The dihydroisobenzofuran core provides the basic scaffold necessary for target binding

  • The methoxy groups at positions 4 and 6 influence electron density and hydrogen bonding capabilities

  • The methyl group at position 7 affects steric interactions and may contribute to proper orientation within binding pockets

  • The E-configuration of the double bond in the side chain ensures proper spatial arrangement for target interaction

  • The carboxylic acid moiety provides potential for ionic interactions and hydrogen bonding

Modifications to these key structural elements often result in altered potency, selectivity, or pharmacokinetic properties. For example, changing the configuration of the double bond from E to Z typically reduces activity, while modifications to the methoxy groups can affect binding affinity and metabolic stability.

Analogues and Derivatives

Several analogues and derivatives of (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid have been synthesized to explore structure-activity relationships and improve pharmacological properties. These include:

  • Ester derivatives, such as (E)-methyl 6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate, which may offer improved bioavailability

  • Compounds with varying substituents at positions 4 and 6 to investigate the importance of these functional groups

  • Analogues with modified side chains to explore the effect of chain length and substitution patterns

These structural modifications provide valuable insights into the pharmacophore requirements and help guide the design of more potent and selective compounds with improved drug-like properties.

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid typically employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms present in the molecule. Key NMR features include signals from the aromatic ring, methoxy groups, methyl substituents, and the characteristic patterns associated with the hexenoic acid side chain .

Mass spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern, with the molecular ion peak expected at m/z 334.368. Infrared (IR) spectroscopy reveals characteristic absorption bands for functional groups such as the carboxylic acid (approximately 1700-1725 cm⁻¹) and lactone carbonyl (approximately 1760-1780 cm⁻¹). UV-visible spectroscopy may also provide valuable information about the compound's electronic transitions.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation, purification, and analysis of (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid. These techniques are vital for assessing purity and for quality control in synthesis and formulation processes.

Typical HPLC conditions might include a C18 reverse-phase column with a gradient elution system using acetonitrile and water, often with an acidic modifier to maintain the carboxylic acid in its unionized form. Detection methods frequently employ UV absorption, typically monitoring at wavelengths where the compound shows strong absorption, such as 254 nm or specific wavelengths determined by its UV spectrum.

Research Challenges and Future Directions

Current Research Limitations

Despite its promising potential, research on (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid faces several challenges:

  • Limited availability and high synthesis costs restrict widespread investigation

  • Incomplete understanding of its precise mechanisms of action and biological targets

  • Insufficient pharmacokinetic and toxicological data for comprehensive evaluation

  • Challenges in formulation due to potential solubility issues related to its complex structure

  • Need for more extensive structure-activity relationship studies to optimize activity and properties

Addressing these limitations requires collaborative efforts across multiple disciplines, including medicinal chemistry, pharmacology, and pharmaceutical sciences.

Emerging Research Areas

Future research directions for (E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid include:

  • Detailed mechanistic studies to elucidate its precise mode of action and biological targets

  • Development of more efficient synthetic routes to improve accessibility and reduce costs

  • Comprehensive pharmacokinetic and toxicological evaluations to assess its potential for clinical development

  • Investigation of novel formulation strategies to enhance bioavailability and targeted delivery

  • Exploration of potential applications beyond immunosuppression, including antiviral, antimicrobial, or anticancer activities

These research efforts could significantly advance our understanding of this compound's therapeutic potential and facilitate its development as a valuable addition to the medicinal chemistry arsenal.

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